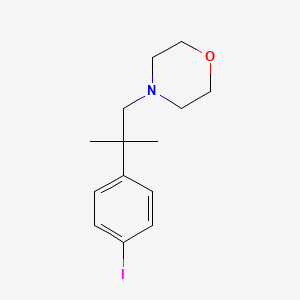
Guanyl Urea-15N4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Guanyl Urea-15N4 Hydrochloride involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. The reaction produces guanyl urea sulfate, which is then treated with lime to precipitate calcium sulfate and liberate the guanyl urea base. The guanyl urea base is subsequently recovered from its aqueous solution through crystallization by cooling .
Industrial Production Methods
Industrial production of this compound follows a similar process, with the hydrolysis of dicyandiamide and subsequent treatment with sulfuric acid and lime. The final product is obtained through crystallization and purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions
Guanyl Urea-15N4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted guanyl urea compounds .
科学的研究の応用
Guanyl Urea-15N4 Hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Guanyl Urea-15N4 Hydrochloride involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can affect protein stability and folding, making the compound useful in studies of protein denaturation and stability . The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .
類似化合物との比較
Similar Compounds
Guanylurea Hydrochloride: Similar in structure but without the stable isotope labeling.
Amidinourea Hydrochloride: Another name for Guanyl Urea-15N4 Hydrochloride, highlighting its amidine functional group.
Carbamylguanidine Hydrochloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies involving metabolic pathways, protein interactions, and drug metabolism.
特性
分子式 |
C2H7ClN4O |
|---|---|
分子量 |
142.53 g/mol |
IUPAC名 |
bis(15N)(azanyl)methylideneurea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1; |
InChIキー |
IFVXVYPDZQJILI-XHQOJWOGSA-N |
異性体SMILES |
C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl |
正規SMILES |
C(=NC(=O)N)(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)

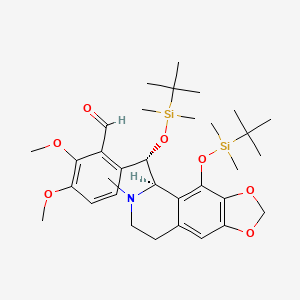
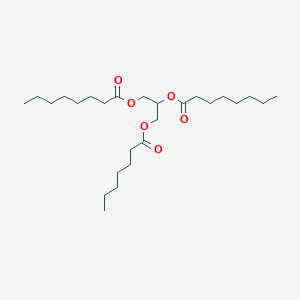
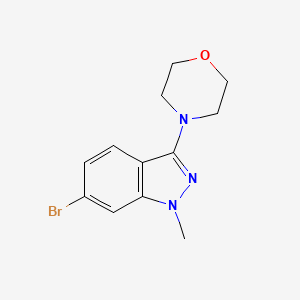

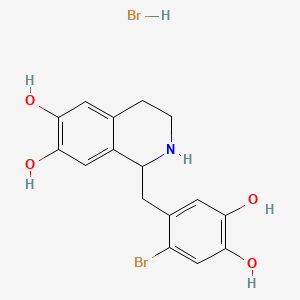
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)

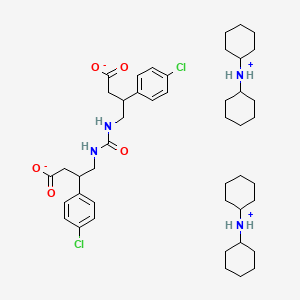
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
